N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-(2,3-dimethoxybenzyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds exhibited significant antimicrobial activity against S. epidermidis and possessed high DNA protective ability, indicating their potential for developing antimicrobial agents (Gür et al., 2020).
- Novel compounds synthesized from pyrimidin-2-amine showed antifungal effects against Aspergillus terreus and Aspergillus niger, suggesting their application in antifungal therapies (Jafar et al., 2017).
Synthesis and Characterization of Novel Compounds
- Research on 2-pyrimidinyloxy-N-arylbenzyl amine derivatives has led to the prediction of chemical transformations in solution, offering insights into the synthesis and reactivity of such compounds, which are relevant for developing new pharmaceuticals or materials (Wang et al., 2006).
- The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from pyrazoloxazine derivatives demonstrates the versatility of these compounds in generating diverse molecular structures with potential for therapeutic applications, particularly as antitumor agents (Abdellatif et al., 2014).
Potential Therapeutic Applications
- Compounds with a pyrimidine and thiadiazole structure have shown moderate to good herbicidal activity, indicating their potential in agricultural applications as well as their relevance in exploring bioactive compounds for pharmaceutical use (Liu & Shi, 2014).
- The design and synthesis of thiourea derivatives bearing a benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, underline the therapeutic potential of these compounds in addressing infectious diseases (Ghorab et al., 2017).
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-25-14-6-3-5-12(16(14)26-2)9-21-17-13(10-20-11-22-17)19-23-18(24-27-19)15-7-4-8-28-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRWOAKWIXQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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